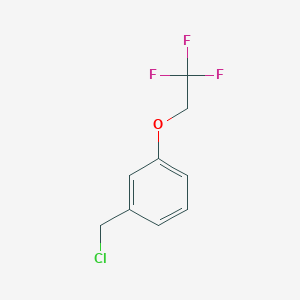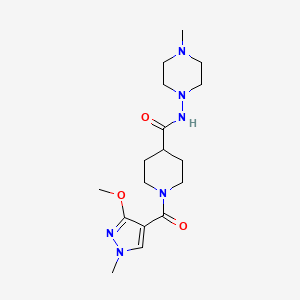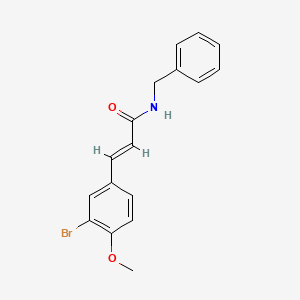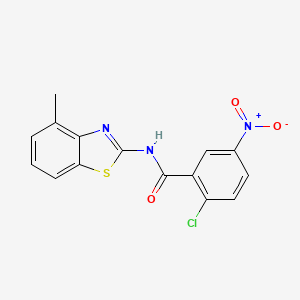
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a benzene derivative that contains a chloromethyl and trifluoroethoxy group, which make it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. As a fluorescent probe, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is excited by light and emits fluorescence, allowing researchers to visualize the location and movement of biological molecules. As a crosslinking agent, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene forms covalent bonds between proteins, allowing researchers to study protein-protein interactions. As a ligand for G protein-coupled receptors, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene binds to the receptor and activates downstream signaling pathways.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been shown to have minimal biochemical and physiological effects on cells and organisms. In vitro studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not affect cell viability or proliferation. In vivo studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not cause toxicity or inflammation in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has several advantages for lab experiments, including its high purity, stability, and specificity for certain biological molecules. However, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene also has limitations, such as its high cost and limited availability. Additionally, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene may not be suitable for certain applications, such as those that require a longer half-life or greater cell permeability.
Direcciones Futuras
There are several future directions for research on 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene. One direction is to develop new synthesis methods that are more efficient and cost-effective. Another direction is to explore new applications of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as in the study of other biological molecules or in the development of new drugs. Additionally, future research could focus on improving the properties of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as its cell permeability and half-life, to make it more suitable for certain applications.
Métodos De Síntesis
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can be synthesized using a variety of methods, including Friedel-Crafts reaction, Williamson ether synthesis, and Suzuki coupling. The Friedel-Crafts reaction involves the reaction of benzene with chloromethyl and trifluoroethoxy groups in the presence of a Lewis acid catalyst. The Williamson ether synthesis involves the reaction of an alkoxide ion with an alkyl halide to form an ether. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The choice of synthesis method depends on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological molecules, as a crosslinking agent for protein-protein interactions, and as a ligand for studying G protein-coupled receptors. 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is also used in the synthesis of other compounds, such as 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene-T, which is a fluorescent probe used for imaging lipid rafts in cells.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRVKVOGMEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2456758.png)
![5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2456759.png)


![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2456767.png)

![4,5-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2456769.png)



![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)
